Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Luminol is a cyclic diacyl hydrazide that exhibits chemiluminescence upon oxidation. For example, HRP, combined with hydrogen peroxide as an activator, causes luminescent peroxidation of luminol. This reaction can be enhanced by certain phenol derivatives, such as p-substituted phenols. Luminol can also be oxidized, and chemiluminesce, by compounds containing iron, copper, gold, and cyanide. The excitation/emission maxima for luminol are 355/411 nm. Luminol is a very efficient and commonly used chemiluminiscent compound in condensed phase. When basic solutions of luminol containing oxygen are treated with an oxidizing agent, light is produced. Oxidising agents capable of initiating this particular reaction are Nitrogen dioxide, PAN, hydrogen peroxide, ozone and other atmospheric oxidants. Luminol is a chemical that exhibits chemiluminescence, with a blue glow, when mixed with an appropriate oxidizing agent. Luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water. Forensic investigators use luminol to detect trace amounts of blood at crime scenes, as it reacts with the iron in haemoglobin. Biologists use it in cellular assays to detect copper, iron, and cyanides, as well as specific proteins by western blot.
Lumiracoxib is a selective inhibitor of COX-2 with IC50 values of 0.13 and 67 µM for COX-2 and COX-1, respectively, in isolated human whole blood. It reduces increases in the levels of prostaglandin E2 (PGE2;) induced by IL-1β in human dermal fibroblasts (IC50 = 0.14 µM), as well as in LPS-stimulated RAW 264.7 cells when used at concentrations ranging from 1 to 100 µM. Lumiracoxib (3 and 10 mg/kg) also decreases LPS-induced increases in the levels of PGE2 in a rat model of air pouch inflammation. It reduces M. tuberculosis-induced increases in hind paw volume and the radiological and histopathological severity of arthritic lesions in a rat model of chronic arthritis when administered at a dose of 2 mg/kg. Lumiracoxib is an amino acid that is phenylacetic acid which is substituted at position 2 by the nitrogen of 2-chloro-6-fluoroaniline and at position 5 by a methyl group. A highly selective cyclooxygenase 2 inhibitor, it was briefly used for the treatment of osteoarthritis, but was withdrawn due to concersns of hepatotoxicity. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is an organofluorine compound, an organochlorine compound, an amino acid, a secondary amino compound and a monocarboxylic acid. Lumiracoxib, also known as cox 189 or prexige, belongs to the class of organic compounds known as aminotoluenes. These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group. Lumiracoxib is a drug which is used for the acute and chronic treatment of the signs and symptoms of osteoarthritis of the knee in adults. Lumiracoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Lumiracoxib has been detected in multiple biofluids, such as urine and blood. Within the cell, lumiracoxib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, lumiracoxib is involved in the lumiracoxib action pathway. Lumiracoxib is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID). On August 11, 2007, Australia's Therapeutic Goods Administration (TGA, the Australian equivalent of the FDA) cancelled the registration of lumiracoxib in Australia due to concerns that it may cause liver failure. New Zealand and Canada have also followed suit in recalling the drug.
LUN42589, also known as PI3K/mTOR Inhibitor-2, is a potent dual pan-PI3K/mTOR inhibitor. LUN42589 has CAS#1848242-58-9, no formal name For the convenience of scientific communication, we named it as LUN42589 (combined from Inchi key plus CAS#) according to Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature).
XMD8-87 is an inhibitor of tyrosine kinase non-receptor 2 (TNK2) with an IC50 value of 1.9 μM in HEK293T cells expressing human TNK2.1 It is selective for TNK2 over a panel of approximately 100 kinases with >90 and <50% inhibition for TNK2 and all other kinases tested, respectively. XMD8-87 inhibits growth of Ba/F3 cells expressing constitutively active mutant TNK2s (IC50s = 0.1-77 nM) commonly found in leukemias but has no effect on cells expressing wild-type TNK2 (IC50 = >1 μM).